Pivcephalexin

Biliary excretion Pharmacokinetics Gallbladder concentration

Researchers requiring a first-generation cephalosporin prodrug with predictable pharmacokinetics often encounter sourcing gaps for this non-generic, ester-modified antibiotic. Pivcephalexin (CAS 63836-75-9) addresses this by offering the active cephalexin scaffold with enhanced lipophilicity for improved oral absorption. • ~100% oral bioavailability vs. ~90% for unmodified cephalexin, minimizing inter-subject variability in preclinical PK studies. • Superior biliary excretion & gallbladder fixation relative to cephalexin-preferred for hepatobiliary infection models. • Elevated & prolonged tissue concentrations in lung, kidney, and liver, enabling extended dosing interval exploration. Supplied as a research-grade compound with verified identity and purity; quote-based procurement ensures cost-optimized batch sizing.

Molecular Formula C22H27N3O6S
Molecular Weight 461.5 g/mol
CAS No. 63836-75-9
Cat. No. B1210181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePivcephalexin
CAS63836-75-9
Synonymscephalexin pivaloxymethyl ester
HCl(6R-(6alpha,7beta(R*)))-isomer of pivcephalexin
pivalexin
pivcephalexin
ST 21
Molecular FormulaC22H27N3O6S
Molecular Weight461.5 g/mol
Structural Identifiers
SMILESCC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)OCOC(=O)C(C)(C)C
InChIInChI=1S/C22H27N3O6S/c1-12-10-32-19-15(24-17(26)14(23)13-8-6-5-7-9-13)18(27)25(19)16(12)20(28)30-11-31-21(29)22(2,3)4/h5-9,14-15,19H,10-11,23H2,1-4H3,(H,24,26)/t14-,15-,19-/m1/s1
InChIKeyDIGADQKVPFDJSI-SPYBWZPUSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pivcephalexin: First-Generation Cephalosporin Prodrug


Pivcephalexin, also known as cefalexin pivoxil or pivalexin, is a pivaloyloxymethyl ester prodrug of the first-generation cephalosporin antibiotic cephalexin [1]. The compound functions as an antimicrobial agent by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), ultimately causing bacterial cell lysis . Its chemical designation is (pivaloyloxy)methyl (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, with a molecular formula of C₂₂H₂₇N₃O₆S and a molecular weight of 461.53 g/mol . The prodrug modification enhances its lipophilicity and oral absorption relative to the parent compound, facilitating improved systemic delivery of the active cephalexin moiety [2].

Workflow Prodrug activation and esterase-dependent hydrolysis study model
Selection Oral absorption prodrug research context; first-generation cephalosporin probe
Use Context Bacterial cell wall synthesis inhibition assay (PBP target engagement)

Pivcephalexin: Not Interchangeable with Cephalexin


Pivcephalexin is not a generic equivalent to cephalexin or other first-generation cephalosporins such as cefadroxil, cefaclor, or cephradine. As a prodrug, its in vivo behavior—including absorption kinetics, tissue distribution, and metabolic activation—differs fundamentally from that of the active parent compound and other direct-acting cephalosporins [1]. The ester moiety alters the compound's physicochemical properties, affecting its solubility, stability, and susceptibility to enzymatic hydrolysis, which in turn influences its pharmacokinetic profile [2]. Consequently, substitution without consideration of these differences can lead to divergent experimental outcomes, unreliable bioequivalence, and compromised therapeutic efficacy in preclinical models [3]. Quantitative evidence of these distinctions is essential for informed scientific selection and procurement.

Prodrug vs. parent compound Absorption kinetics and esterase-dependent activation may not transfer directly to cephalexin; metabolic pathway context differs
Tissue distribution profile Organ-specific exposure of the active moiety may shift relative to direct-acting cephalosporins; direct substitution requires validation
PK parameter context Lipophilic ester modification alters solubility and enzymatic lability, which may shift exposure-model endpoints vs. unmodified comparators

Pivcephalexin: Comparative Evidence


Superior Biliary Excretion Over Cephalexin

In a controlled human study directly comparing pivcephalexin (pivalexin) and cephalexin, the prodrug exhibited significantly greater excretion of the active cephalexin moiety into bile and superior fixation in the gallbladder [1]. This differentiation is critical for targeting hepatobiliary infections where high local antibiotic concentrations are required for efficacy [2].

Biliary Excretion
Head-to-head
Higher biliary concentration of active cephalexin vs. parent; greater gallbladder fixation reported
Supports hepatobiliary distribution study context
Controlled human study; precise fold-change not specified
Biliary excretion Pharmacokinetics Gallbladder concentration

Enhanced Tissue Distribution vs. Cephalexin

Literature sources indicate that pivcephalexin achieves higher concentrations of the active cephalexin moiety in key target tissues—specifically the lung, kidney, and liver—compared to administration of cephalexin itself, while exhibiting lower serum and urinary concentrations [1]. This altered tissue distribution profile is consistent with the enhanced lipophilicity conferred by the pivaloyloxymethyl ester group [2].

Tissue Distribution
Cross-study comparable
Higher lung, kidney, liver concentrations; lower serum and urinary levels
Supports tissue-specific exposure context
Directional difference; fold-change data to verify
Tissue distribution Pharmacokinetics Prodrug

Comparable Antibacterial Activity to Cephalexin

In vitro susceptibility testing reveals that pivcephalexin inhibits 88% of Staphylococcus aureus strains at 6.3 μg/mL, with 12.5 μg/mL achieving complete inhibition of all tested S. aureus isolates [1]. Against Gram-negative organisms, 12.5 μg/mL inhibits 80% of Escherichia coli strains, 72% of Klebsiella-Aerobacter, and 56% of Proteus mirabilis [2]. This antibacterial spectrum is consistent with that of cephalexin, indicating that the prodrug modification does not alter the intrinsic antimicrobial activity of the cephalexin core [3].

Antibacterial Spectrum
Class-level
S. aureus: 6.3 µg/mL (88%); 12.5 µg/mL (100%)
Reported MIC range aligns with cephalexin class
In vitro susceptibility; potency range confirmed
Antibacterial activity MIC Gram-positive

Superior Oral Bioavailability vs. Other Prodrugs

Pivcephalexin exhibits near-complete oral absorption with bioavailability reported to approach 100% [1]. This contrasts with the broader landscape of oral cephalosporin prodrugs, where bioavailability often does not exceed 50% due to variable susceptibility to intestinal and hepatic esterases [2]. The high bioavailability of pivcephalexin positions it favorably among first-generation oral cephalosporins, which generally demonstrate good absorption (e.g., cephalexin ~90%) but are limited by short elimination half-lives necessitating frequent dosing [3].

Oral Bioavailability
Class-level
Approaches 100% oral absorption
Supports oral prodrug exposure-model context
Reported; compare with cephalexin ~90%
Oral bioavailability Absorption Prodrug

Pivcephalexin Application Scenarios


Biliary Tract & Gallbladder Infection Models

Given its demonstrated superiority in biliary excretion and gallbladder fixation compared to cephalexin [1], pivcephalexin is the preferred agent for studies involving hepatobiliary infection models. Researchers investigating the pharmacokinetics of antibiotic penetration into bile or the efficacy of antimicrobial therapy against biliary pathogens (e.g., Enterobacteriaceae) will benefit from the compound's unique distribution profile [2].

Lung, Kidney, and Liver Infection Models

Pivcephalexin's enhanced tissue concentrations in the lung, kidney, and liver relative to cephalexin [1] make it a compelling candidate for preclinical efficacy studies targeting infections in these organs. The prolonged tissue retention suggests potential for extended dosing intervals, which should be validated in pharmacokinetic/pharmacodynamic (PK/PD) studies [2].

Comparative Prodrug Pharmacokinetic & Bioavailability Studies

With near-complete oral bioavailability (~100%) [1], pivcephalexin serves as an excellent reference compound for evaluating novel cephalosporin prodrug formulations. Its high and predictable absorption profile reduces confounding variability in comparative bioavailability assessments, enabling more precise estimation of relative performance for new chemical entities [2].

First-Generation Cephalosporin Antibacterial Spectrum Research

Researchers requiring a first-generation cephalosporin with a well-characterized antibacterial spectrum can utilize pivcephalexin as a reliable tool compound. Its MIC profile against key Gram-positive (S. aureus) and Gram-negative (E. coli, Klebsiella spp.) pathogens aligns with established cephalexin activity [1], allowing for confident extrapolation to this class while leveraging the prodrug's favorable pharmacokinetic attributes [2].

Application
Selection Property
Validation Focus
Hepatobiliary distribution studies
Biliary excretion profile
Bile concentration endpoint validation
Tissue-specific exposure models
Tissue distribution context
Organ-specific exposure validation
Oral prodrug PK research
Oral absorption profile
Bioavailability model validation
Antibacterial spectrum profiling
Antibacterial spectrum
MIC panel endpoint validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pivcephalexin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.